N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide
Description
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Properties
IUPAC Name |
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O5S2/c1-6-32-19-12-17(13-20(33-7-2)22(19)34-8-3)23(31)27-24-28-29-25(36-24)35-14-21(30)26-18-11-9-10-15(4)16(18)5/h9-13H,6-8,14H2,1-5H3,(H,26,30)(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWXHMXDTZYRIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes several functional groups that are significant for its biological activity:
- Thiadiazole ring : Known for its role in various pharmacological activities.
- Thioether and amide groups : These contribute to the compound's reactivity and interaction with biological targets.
The molecular formula is , with a molecular weight of 378.51 g/mol. The synthesis typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yields and purity.
Research indicates that compounds similar to this compound may act by inhibiting key signaling pathways such as:
- Phosphoinositide 3 kinase (PI3K) : Involved in cellular growth and metabolism.
- Mechanistic target of rapamycin (mTOR) : Plays a critical role in regulating cell proliferation and survival.
These pathways are essential for maintaining normal cellular functions and their dysregulation is associated with various diseases, including cancer.
Anticancer Properties
Studies have shown that similar thiadiazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. For instance:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Thiadiazole derivative A | MCF-7 (breast cancer) | 15 | Induces apoptosis via caspase activation |
| Thiadiazole derivative B | HeLa (cervical cancer) | 10 | Inhibits PI3K/mTOR pathway |
These findings suggest that this compound may have similar effects on various cancer cell lines.
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Some studies report:
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Active | 32 µg/mL |
| Escherichia coli | Active | 64 µg/mL |
These results indicate that the compound could be effective against certain bacterial strains.
Case Studies
-
Case Study on Anticancer Activity :
A study published in ACS Omega demonstrated the synthesis of several thiadiazole derivatives and their evaluation against breast cancer cell lines. The results indicated that modifications in the side chains significantly enhanced anticancer activity compared to the parent compounds . -
Case Study on Antimicrobial Effects :
Research published in ResearchGate evaluated the antimicrobial activity of thiadiazole derivatives against various pathogens. The study found that specific structural modifications led to improved efficacy against resistant strains of bacteria .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide may exhibit anticancer properties. Preliminary studies suggest potential mechanisms involving the inhibition of deubiquitylating enzymes that play a role in tumor progression. For instance, derivatives of thiadiazole have shown significant growth inhibition against various cancer cell lines in vitro .
Synthesis and Structural Analysis
The synthesis of this compound typically involves several key steps:
- Formation of Thiadiazole Ring : This is achieved through the reaction of thiosemicarbazide with suitable carboxylic acid derivatives.
- Introduction of Functional Groups : The attachment of triethoxybenzamide is performed via coupling reactions facilitated by coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
In Vitro Studies
In vitro studies have demonstrated that related thiadiazole derivatives possess significant cytotoxic effects against various cancer cell lines. For example, compounds have been tested against glioblastoma cells and shown to induce apoptosis effectively .
ADME Properties
The Absorption, Distribution, Metabolism, Excretion (ADME) properties of the compound are critical for understanding its bioavailability and therapeutic potential. Predictions based on Lipinski's rule suggest that this compound may exhibit favorable pharmacokinetic properties .
Preparation Methods
Cyclocondensation of Thiosemicarbazides
The 1,3,4-thiadiazole ring is synthesized via cyclization of methyl 2-aminosubstituted-thiazole-4-carboxylates with hydrazine hydrate:
$$
\text{Thiosemicarbazide} + \text{Hydrazine} \xrightarrow{\text{Ethanol, 4h reflux}} \text{Thiadiazole} \quad
$$
Typical Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Reaction Time | 4 hours |
| Yield | 78–87% |
Introduction of the Thioether Side Chain
Synthesis of 2-((2,3-Dimethylphenyl)amino)-2-oxoethyl Chloride
2,3-Dimethylaniline reacts with chloroacetyl chloride in dichloromethane (DCM) under Schotten-Baumann conditions:
$$
\text{2,3-Dimethylaniline} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{DCM, 0°C}} \text{Chloroacetamide intermediate} \quad
$$
Optimization Data
| Base | Yield (%) | Purity (HPLC) |
|---|---|---|
| Triethylamine | 92 | 98.5 |
| Pyridine | 85 | 97.2 |
Thiolation of the Thiadiazole Core
The 5-mercapto-thiadiazole intermediate undergoes nucleophilic substitution with the chloroacetamide derivative:
$$
\text{5-SH-Thiadiazole} + \text{ClCH}2\text{C(O)NHC}6\text{H}3(\text{CH}3)_2 \xrightarrow{\text{NaOH, MeOH}} \text{Thioether product} \quad
$$
Critical Parameters
- pH Control : Maintain pH 8–9 to prevent hydrolysis.
- Antioxidants : L-Ascorbic acid (0.1% w/v) suppresses disulfide formation.
Amide Coupling with 3,4,5-Triethoxybenzoyl Chloride
Preparation of the Acylating Agent
3,4,5-Triethoxybenzoic acid is treated with thionyl chloride to generate the reactive acyl chloride:
$$
\text{3,4,5-Triethoxybenzoic acid} + \text{SOCl}_2 \xrightarrow{\text{Reflux}} \text{Acyl chloride} \quad
$$
Coupling Reaction
The thiadiazole-thioether intermediate reacts with the acyl chloride in tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA) as base:
$$
\text{Thiadiazole-thioether} + \text{Acyl chloride} \xrightarrow{\text{THF, DIPEA}} \text{Target compound} \quad
$$
Yield Optimization
| Coupling Reagent | Yield (%) |
|---|---|
| DIPEA | 88 |
| DMAP | 76 |
Purification and Characterization
Crystallization
The crude product is recrystallized from ethanol-DMF (1:1 v/v), achieving >99% purity.
Spectroscopic Validation
- 1H-NMR (400 MHz, DMSO-d6):
- δ 1.35 (t, 9H, OCH2CH3), δ 2.25 (s, 6H, Ar-CH3), δ 4.12 (q, 6H, OCH2), δ 7.45–7.60 (m, aromatic).
- LC-MS : m/z 530.2 [M+H]+ (calc. 530.18).
Challenges and Mitigation Strategies
Impurity Profile
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide, and what are their typical yields?
- Methodology : The compound can be synthesized via cyclocondensation reactions. For example, intermediates like N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides react with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 min), followed by cyclization in DMF with iodine and triethylamine. Yields range from 76% to 97% depending on reaction conditions and purification steps .
- Key data : IR spectroscopy (νmax = 3310–1670 cm⁻¹), ¹H NMR (δ = 1.91–10.68 ppm), and mass spectrometry (m/z = 384 [M+H]⁺) confirm intermediate structures .
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?
- Methodology : X-ray diffraction (XRD) is critical for resolving crystal structures. For example, co-crystals of intermediates (e.g., N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide) are analyzed to confirm bond angles, torsion angles, and hydrogen-bonding networks .
- Supporting techniques : ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) are used for preliminary validation .
Q. What are the primary biological screening assays used to evaluate this compound’s activity?
- Methodology :
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi, with MIC (minimum inhibitory concentration) determination .
- Cytotoxicity : MTT assays on human cell lines (e.g., HepG2, MCF-7) to assess IC₅₀ values .
- Anti-inflammatory potential : TNF-α/IL-6 inhibition in human whole blood assays .
Advanced Research Questions
Q. How can contradictory results in biological activity assays (e.g., cytotoxicity vs. anti-inflammatory efficacy) be systematically addressed?
- Methodology :
- Dose-response profiling : Compare IC₅₀ (cytotoxicity) and EC₅₀ (efficacy) values to establish therapeutic indices .
- Mechanistic studies : Use transcriptomics or proteomics to identify off-target effects. For example, glucocorticoid receptor (GR) modulation assays can clarify partial agonist/antagonist behavior .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., halogenation of the triethoxybenzamide moiety) to isolate structure-activity relationships (SAR) .
Q. What strategies optimize reaction conditions for improved yield and purity in large-scale synthesis?
- Methodology :
- Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent ratio, catalyst loading). For example, sulfuric acid concentration and reaction time significantly impact cyclization efficiency .
- Flow chemistry : Continuous-flow systems reduce side reactions in sensitive steps (e.g., iodine-mediated cyclization) .
- Purification : Gradient recrystallization (e.g., ethanol/water mixtures) or HPLC for final product isolation .
Q. How does the 3,4,5-triethoxybenzamide moiety influence pharmacological stability and bioavailability?
- Methodology :
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Ethoxy groups may reduce CYP450-mediated oxidation .
- Solubility : LogP measurements (shake-flask method) and thermodynamic solubility assays in biorelevant media (FaSSIF/FeSSIF) .
- SAR studies : Replace ethoxy with methoxy or trifluoromethoxy groups to compare pharmacokinetic profiles .
Q. What computational methods are used to predict binding modes and target interactions?
- Methodology :
- Molecular docking : Use GR or kinase homology models (e.g., Schrödinger Glide) to simulate ligand-receptor interactions. The thiadiazole ring may occupy hydrophobic pockets .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) .
- QSAR models : Train on bioactivity data from analogs to predict potency of untested derivatives .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported antimicrobial activity across similar 1,3,4-thiadiazole derivatives?
- Approach :
- Standardize assays : Use CLSI/M7-A6 guidelines for MIC testing to minimize variability .
- Check purity : Impurities (e.g., unreacted intermediates) may skew results. Validate via HPLC (>95% purity) .
- pH dependence : Antimicrobial activity of thiadiazoles can vary with pH due to protonation of sulfhydryl groups .
Methodological Tables
| Technique | Application | Example Data | Reference |
|---|---|---|---|
| X-ray diffraction (XRD) | Crystal structure validation | Bond angles: C-S-N = 105.2° | |
| HRMS | Molecular ion confirmation | m/z = 383.69 [M+H]⁺ (calc. 383.69) | |
| MTT assay | Cytotoxicity screening | IC₅₀ = 12.3 µM (HepG2) | |
| DoE optimization | Reaction yield improvement | Yield increase from 76% → 92% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
